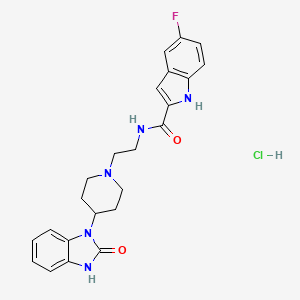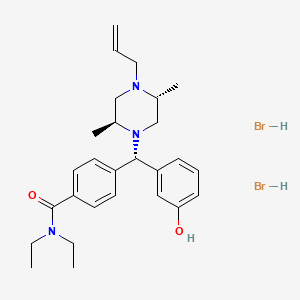
E3 Ligase Ligand-Linker Conjugates 21
Vue d'ensemble
Description
E3 Ligase Ligand-Linker Conjugate 21 is a compound that is part of the E3 Ligase Ligand-Linker Conjugates. It is composed of Thalidomide and a corresponding linker . This compound acts as a Cereblon ligand, recruiting CRBN protein, and serves as a key intermediate for the synthesis of complete PROTACs molecules .
Synthesis Analysis
The synthesis of E3 Ligase Ligand-Linker Conjugates involves the creation of heterobifunctional compounds, which are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs . Synthetic accessibility of the ligands and numerous successful applications have led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .Molecular Structure Analysis
E3 Ligase Ligand-Linker Conjugate is one part of Proteolysis Targeting Chimeric Molecules (PROTACs), which incorporates a ligand for the E3 ubiquitin ligase and a linker . The E3 ligase is an essential part of the ubiquitination process, which involves the transfer of Ub from E2 to the target substrate .Chemical Reactions Analysis
The chemically-induced formation of ternary complexes leads to ubiquitination and proteasomal degradation of target proteins . Among the plethora of E3 ligases, only a few have been utilized for the novel PROTAC technology .Applications De Recherche Scientifique
- PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional compounds designed for targeted protein degradation. They consist of three key components: a protein-targeting ligand, a ligand that binds to the E3 ligase, and a chemical linker connecting these ligands .
- E3 Ligase Ligand-Linker Conjugates 21 can serve as an E3 ligase binder in PROTACs. When incorporated into a PROTAC, it induces the formation of a ternary complex, leading to E3 ligase-mediated ubiquitination of the targeted protein and subsequent proteasomal degradation .
Targeted Protein Degradation (TPD) via PROTACs
Mécanisme D'action
Target of Action
The primary targets of E3 Ligase Ligand-Linker Conjugates 21, also known as Thalidomide-O-amido-PEG3-C2-NH2, are the E3 ubiquitin ligases . These ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
The compound works by forming a ternary complex with the E3 ligase and the protein of interest (POI) . This process consists of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification. Subsequently, E3 ubiquitin ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It is known that the compound incorporates a cereblon ligand derived from thalidomide and a 3-unit peg linker . This design is specifically for use in PROTAC technology, which utilizes small molecules to induce protein degradation .
Result of Action
The result of the compound’s action is the degradation of the target protein. By forming a ternary complex with the E3 ligase and the protein of interest, the compound triggers the ubiquitination and subsequent degradation of the target protein .
Propriétés
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJTJGNIBUEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)



![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)






